2,2-Dimethylpent-4-enenitrile

Vue d'ensemble

Description

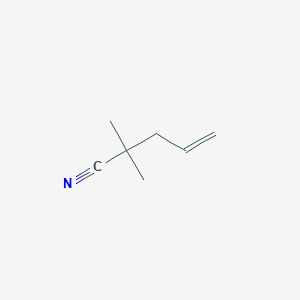

2,2-Dimethylpent-4-enenitrile is an organic compound with the molecular formula C7H11N. It is characterized by the presence of a nitrile group (-CN) attached to a pentene chain with two methyl groups at the second carbon position. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in different fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2-Dimethylpent-4-enenitrile can be synthesized through the reaction of bromomethyl cyclopropane with a Grignard reagent. The Grignard reagents are nucleophilic and react with alkenes to form addition products called imines. Another method involves the one-pot reaction of an alpha-methyl-aryl ethylene compound and azobisisobutyronitrile under the catalysis of elemental iodine . This method does not require a metal catalyst or toxic solvent, making it environmentally friendly with mild reaction conditions and high yield .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications .

Analyse Des Réactions Chimiques

Reduction to Primary Amines

The nitrile group undergoes reduction with lithium aluminum hydride (LiAlH₄) to yield 2,2-dimethylpent-4-enylamine.

Reaction Conditions :

-

Reagents : LiAlH₄ in diethyl ether (Et₂O)

-

Procedure : Dropwise addition of the nitrile to a LiAlH₄ suspension, followed by reflux (4 h) and room-temperature stirring.

-

Workup : Quenching with water/NaOH, ether extraction, and distillation.

Outcome : -

Product : 2,2-Dimethylpent-4-enylamine

-

Yield : 98% (16.10 g scale)

-

Key Data :

Hydrolysis to Carboxylic Acids

Under acidic or basic conditions, the nitrile hydrolyzes to 2,2-dimethylpent-4-enoic acid.

Reaction Pathways :

-

Acidic Hydrolysis : H₂SO₄/H₂O under heat.

-

Basic Hydrolysis : NaOH/H₂O followed by acidification.

Supporting Evidence : -

Synthesis of 2,2-dimethylpent-4-enoic acid via deprotonation of isobutyric acid with NaH/diisopropylamine and subsequent alkylation .

Typical Conditions : -

Base : NaH, diisopropylamine in THF at 0°C.

Alkene Functionalization

The terminal double bond participates in electrophilic additions and radical reactions.

Radical Chlorination

Reaction Conditions :

-

Reagents : Carbon tetrachloride (CCl₄), tert-butyl peroxy ester (radical initiator), 140°C.

-

Procedure : Stirring under reflux in CCl₄ with peroxide initiator .

Outcome : -

Product : 5-(2,2-Dichlorovinyl)-4,4-dimethyltetrahydrofuran-2-one (via cyclization).

Catalytic Hydrogenation

Though not explicitly documented for this compound, analogous alkenes undergo hydrogenation to saturated nitriles (e.g., 2,2-dimethylpentanenitrile) using H₂/Pd or Ni catalysts.

Comparative Reaction Table

Mechanistic Insights

Applications De Recherche Scientifique

2,2-Dimethylpent-4-enenitrile is used in various scientific research applications, including:

Biology: In the study of biochemical pathways involving nitrile-containing compounds.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of antimicrobial dyes and other industrial chemicals.

Mécanisme D'action

2,2-Dimethylpent-4-enenitrile exerts its effects through its interaction with various enzymes and proteins. The compound is known to be a useful synthetic intermediate for the synthesis of imines and carbonitriles. The Grignard reagents, which are nucleophilic, react with alkenes to form addition products called imines. These imines and carbonitriles play significant roles in various biochemical processes, including the synthesis of pharmaceutical products.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2,2-Dimethylpent-4-enenitrile include:

2,2-Dimethyl-4-phenylpent-4-enenitrile: A compound with a phenyl group attached to the pentene chain.

2,2-Dimethylhydrazonebut-2-enenitriles: Compounds used in the synthesis of antimicrobial dyes.

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used as an intermediate in the synthesis of a wide range of organic compounds. Its environmentally friendly synthesis methods and high yield make it a valuable compound in both research and industrial applications .

Activité Biologique

2,2-Dimethylpent-4-enenitrile is a nitrile compound with the molecular formula CHN. It is part of a class of organic compounds that exhibit significant biological activity, making them of interest in various fields including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

This compound features a double bond and a nitrile group, which are crucial for its reactivity and interactions with biological molecules. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and nitrilation processes. Various synthetic routes have been explored to enhance yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through the nitrile and alkene functionalities. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to cellular receptors, potentially influencing signal transduction pathways.

- Reactive Intermediate Formation : The nitrile group can form reactive intermediates that participate in further chemical reactions within biological systems .

Therapeutic Potential

Research indicates that this compound has potential applications in:

- Cancer Treatment : Preliminary studies suggest that compounds with similar structures may possess anti-cancer properties by inducing apoptosis in cancer cells.

- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various pathogens .

Case Studies

- Anticancer Activity : A study demonstrated that compounds related to this compound exhibited significant cytotoxic effects on leukemia cells by inducing G2/M cell cycle arrest. This mechanism is believed to involve the activation of specific apoptotic pathways .

- Antimicrobial Effects : Research has shown that certain derivatives of this compound displayed notable antifungal activity against pathogenic fungi. The mechanism is thought to involve disruption of fungal cell membrane integrity .

- Inflammation Modulation : Compounds with similar structures have been reported to activate the Nrf2 pathway, leading to increased expression of antioxidant proteins such as heme oxygenase 1 (HO-1), which plays a role in reducing oxidative stress and inflammation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,2-Dimethylhex-5-enenitrile | Longer carbon chain | Potential anticancer properties |

| 2,2-Dimethylbut-3-enenitrile | Shorter carbon chain | Antimicrobial properties |

| 3-Hydroxypropylmercapturic acid | Metabolite from allyl compounds | Involved in detoxification processes |

Propriétés

IUPAC Name |

2,2-dimethylpent-4-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-4-5-7(2,3)6-8/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLOUBYNTMVSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294994 | |

| Record name | 2,2-dimethylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-30-5 | |

| Record name | NSC99205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.